molecular formula C20H36N2O8S2 B13152975 (Boc-L-Cys-Oet)2

(Boc-L-Cys-Oet)2

Cat. No.: B13152975
M. Wt: 496.6 g/mol
InChI Key: HKFFIUNOEJMMOG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc-L-Cys-Oet)2 typically involves the protection of the cysteine amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(Boc-L-Cys-Oet)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cysteine derivatives with various protective groups removed or modified, depending on the reaction conditions .

Scientific Research Applications

(Boc-L-Cys-Oet)2 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (Boc-L-Cys-Oet)2 involves its role as a protected cysteine derivative. The Boc group protects the amino group, while the ethyl ester protects the carboxyl group, allowing for selective reactions at the thiol group. This selective reactivity is crucial in peptide synthesis, where precise control over the reaction conditions is necessary to obtain the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Boc-L-Cys-Oet)2 is unique due to its dual protective groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex peptide synthesis where multiple steps and precise control are required .

Properties

Molecular Formula

C20H36N2O8S2

Molecular Weight

496.6 g/mol

IUPAC Name

ethyl (2R)-3-[[(2R)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C20H36N2O8S2/c1-9-27-15(23)13(21-17(25)29-19(3,4)5)11-31-32-12-14(16(24)28-10-2)22-18(26)30-20(6,7)8/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1

InChI Key

HKFFIUNOEJMMOG-KBPBESRZSA-N

Isomeric SMILES

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.